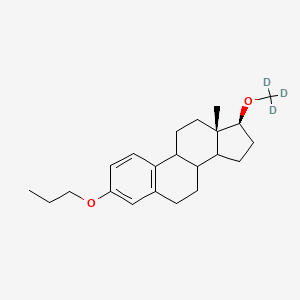

Promestriene D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

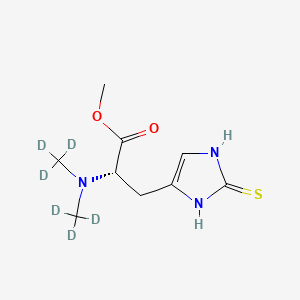

Promestriene D3, also known as 3-Propoxy-17 β -methoxy-1,3,5 (10)-estratriene, is a synthetic estrogen analog of estradiol. It is primarily used in topical formulations to treat symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation. This compound has been shown to significantly improve symptoms such as tissue thinning, vaginal dryness, soreness, painful intercourse, and urinary incontinence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Promestriene D3 is synthesized through a series of chemical reactions starting from estradiolThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. The final product is then formulated into topical creams or other dosage forms for clinical use .

Analyse Chemischer Reaktionen

Types of Reactions

Promestriene D3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

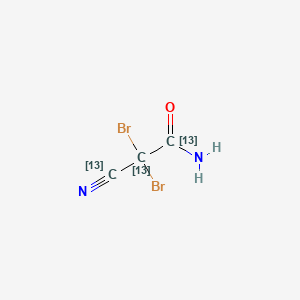

Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Promestriene D3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with other chemicals.

Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.

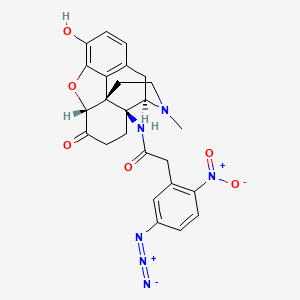

Medicine: Applied in the treatment of vaginal atrophy and other estrogen-deficiency conditions. It is also studied for its potential use in hormone replacement therapy.

Industry: Utilized in the formulation of pharmaceutical products and topical creams for clinical use

Wirkmechanismus

Promestriene D3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and maintenance of tissue integrity. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and downstream effectors such as kinases and transcription factors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Estradiol: The natural estrogen hormone with similar effects but different pharmacokinetics.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Diethylstilbestrol: A synthetic nonsteroidal estrogen with historical use in hormone therapy

Uniqueness of Promestriene D3

This compound is unique in its minimal systemic absorption and localized effect, making it suitable for topical applications with reduced risk of systemic estrogenic effects. This property is particularly beneficial for patients with estrogen-sensitive conditions, such as certain cancers, where systemic estrogen exposure is undesirable .

Eigenschaften

IUPAC Name |

(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKNLFTJBHTSD-QXUNDURPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)